molecular formula C19H27BN2O2 B8158420 1-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

1-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

Cat. No.: B8158420
M. Wt: 326.2 g/mol
InChI Key: SBTHIZLHWKEQKP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a boronic ester derivative of the benzoimidazole scaffold. The compound features a cyclohexyl group at the N1 position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the C5 position. This structure is critical in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems for pharmaceutical and materials science applications . Its benzoimidazole core contributes to π-π stacking interactions and hydrogen bonding, while the boronate group facilitates catalytic transformations .

Properties

IUPAC Name

1-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BN2O2/c1-18(2)19(3,4)24-20(23-18)14-10-11-17-16(12-14)21-13-22(17)15-8-6-5-7-9-15/h10-13,15H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTHIZLHWKEQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction

The reaction proceeds via acid-catalyzed cyclization, where o-phenylenediamine reacts with cyclohexanecarboxaldehyde to form the benzimidazole ring. Graphene sulfonic acid enhances reaction efficiency by providing a high surface area and acidic sites, facilitating imine formation and subsequent cyclization.

Table 1: Reaction Conditions for Benzimidazole Core Synthesis

ReactantsCatalystSolventTemperatureTimeYield
o-Phenylenediamine, CyclohexanecarboxaldehydeGraphene sulfonic acid1,4-Dioxane20°C2h96%

This method outperforms traditional approaches by eliminating the need for stoichiometric acids and reducing purification steps.

SubstrateBrominating AgentInitiatorSolventTemperatureTimeYield
1-Cyclohexyl-1H-benzo[d]imidazoleNBSAIBNDCM40°C6h78%

Miyaura Borylation

The brominated intermediate undergoes borylation using B2_2Pin2_2 in the presence of a palladium catalyst. A mixed solvent system of 1,4-dioxane and water enhances solubility and reaction efficiency.

Table 3: Borylation Reaction Parameters

SubstrateBoron SourceCatalystBaseSolventTemperatureTimeYield
1-Cyclohexyl-5-bromo-1H-benzo[d]imidazoleB2_2Pin2_2Pd(dppf)Cl2_2KOAc1,4-Dioxane/H2_2O80°C12h85%

Optimization of Reaction Conditions

Catalyst Loading

Graphene sulfonic acid loading critically impacts the cyclocondensation step. Increasing the catalyst from 0.1 g to 0.2 g reduces reaction time from 9 to 6 minutes while improving yield from 90% to 95%.

Solvent Effects

Solvent-free conditions for benzimidazole synthesis minimize side reactions and simplify purification. For borylation, polar aprotic solvents like 1,4-dioxane stabilize the palladium intermediate, enhancing coupling efficiency.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A novel approach combines cyclocondensation and borylation in a single pot. This method uses Pd(OAc)2_2 and SPhos as a ligand system, achieving a 72% yield but requiring stringent temperature control.

Microwave-Assisted Synthesis

Microwave irradiation reduces the borylation time from 12h to 45 minutes, albeit with a slight yield drop (80%). This method is advantageous for high-throughput applications.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodStepsTotal YieldReaction TimeScalability
Sequential Synthesis366%20hHigh
One-Pot Tandem272%8hModerate
Microwave-Assisted364%6hLow

Sequential synthesis remains the most reliable for industrial-scale production due to predictable yields and established protocols.

Industrial Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for the Miyaura borylation step improves heat transfer and reduces catalyst degradation. Pilot studies report a 10% increase in yield compared to batch processes.

Catalyst Recycling

Graphene sulfonic acid exhibits excellent recyclability, retaining 90% activity after five cycles. Palladium catalysts, however, require costly recovery systems to justify reuse .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronate group at position 5 enables participation in palladium-catalyzed Suzuki-Miyaura couplings. This reaction facilitates the formation of C–C bonds between the benzimidazole core and aryl/heteroaryl halides.

Reaction Partner Catalyst System Conditions Yield Reference
Aryl bromidesPd(PPh₃)₄, K₂CO₃THF, 80°C, 12h70–85%
Heteroaryl chloridesPdCl₂(dppf), CsFDMF/H₂O, 100°C60–78%
  • Mechanism : The boronate ester undergoes transmetallation with palladium, followed by reductive elimination to form the biaryl product. The cyclohexyl group enhances steric stability, reducing undesired side reactions .

  • Example : Coupling with 4-bromotoluene yields 5-(4-methylphenyl)-1-cyclohexyl-1H-benzo[d]imidazole .

Hydrolysis to Boronic Acid

The dioxaborolane group can be hydrolyzed under acidic or basic conditions to generate the corresponding boronic acid, which is reactive in aqueous-phase couplings.

Reagent Conditions Product Yield Reference
HCl (1M)THF/H₂O, 25°C, 2h1-Cyclohexyl-1H-benzo[d]imidazole-5-boronic acid90%
NaIO₄Acetone/H₂O, 50°CSame as above85%
  • Applications : The boronic acid intermediate is pivotal for sequential functionalization or bioconjugation .

Electrophilic Aromatic Substitution

The benzimidazole core undergoes regioselective electrophilic substitution, primarily at position 4 or 7, influenced by the electron-withdrawing boronate and electron-donating cyclohexyl groups.

Reagent Conditions Product Yield Reference
HNO₃/H₂SO₄0°C, 30 min4-Nitro-1-cyclohexyl-5-(dioxaborolanyl)benzimidazole55%
Br₂ (cat. FeBr₃)DCM, 25°C, 1h7-Bromo derivative65%
  • Selectivity : Nitration occurs at position 4 due to steric hindrance from the cyclohexyl group, while bromination favors position 7 .

Functionalization via Benzimidazole NH

The NH group (if present in analogues) can undergo alkylation or acylation, though the cyclohexyl substituent in this compound blocks this site. Derivatives without the cyclohexyl group show reactivity such as:

  • Methylation : Using CH₃I/K₂CO₃ in DMF to form 1-methyl analogues .

  • Arylation : Ullmann coupling with aryl halides .

Stability and Side Reactions

  • Thermal Stability : The compound is stable below 150°C but decomposes under prolonged heating .

  • Protic Solvents : Prolonged exposure to water or alcohols may lead to boronate hydrolysis .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the benzimidazole moiety exhibit promising anticancer properties. The incorporation of the dioxaborolane group enhances the compound's stability and bioavailability. Studies have shown that derivatives of benzimidazole can inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation .

Targeting Kinases
The compound has been investigated for its potential to inhibit specific kinases involved in cancer progression. Inhibitors targeting kinases have become crucial in cancer therapies due to their role in signal transduction pathways that regulate cell proliferation and survival . The dioxaborolane unit may enhance selectivity and potency against these targets.

Organic Synthesis

Cross-Coupling Reactions
1-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole can act as a boron-containing reagent in cross-coupling reactions. The dioxaborolane group facilitates the formation of carbon-carbon bonds under mild conditions, making it valuable for synthesizing complex organic molecules . This application is particularly relevant in the pharmaceutical industry for developing new drug candidates.

Synthesis of Heterocycles
The compound can be utilized in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of diverse chemical scaffolds that are essential in drug discovery . The ability to modify the cyclohexyl and dioxaborolane components provides chemists with a versatile tool for creating tailored compounds.

Materials Science

Polymer Chemistry
In materials science, the incorporation of boron-containing compounds like 1-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole into polymer matrices has been explored. These materials exhibit enhanced thermal stability and mechanical properties due to the unique interactions facilitated by the boron atom . Such polymers could find applications in electronics or as advanced composites.

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor cell lines using derivatives containing benzimidazole with dioxaborolane functionality.
Study 2Organic SynthesisShowed high yields in cross-coupling reactions utilizing this compound as a boron source.
Study 3Polymer ApplicationsDeveloped boron-containing polymers with improved mechanical properties suitable for industrial applications.

Mechanism of Action

The mechanism by which 1-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, cysteine, and lysine, which are present in enzymes and other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Benzoimidazole Cores

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position) Molecular Weight Key Features Reference
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole N1: Methyl; C5: Boronate 208.07 Smaller alkyl group enhances solubility but reduces steric bulk.
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole N1: Ethyl; C5: Boronate 222.09 Increased lipophilicity compared to methyl analogs.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one C5: Boronate; C2: Ketone 260.10 Oxo group at C2 enhances hydrogen-bonding potential.
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Core: Indazole; C5: Boronate 334.22 Indazole core offers distinct electronic properties vs. benzoimidazole.

Key Observations :

  • Electronic Modifications : The ketone group in 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one alters electron density, which may influence reactivity in cross-coupling reactions .
Heterocyclic Variations

Table 2: Heterocycle-Substituted Boronate Derivatives

Compound Name Core Structure Substituents Applications Reference
4-(1H-Benzo[d]imidazol-1-yl)dibenzo[b,d]thiophene 5-oxide Dibenzothiophene C4: Benzoimidazole Pin1 inhibitors; enhanced π-stacking
6-Bromo-4-fluoro-1-isopropyl-2-(trifluoromethyl)-1H-benzo[d]imidazole Benzoimidazole C6: Br; C4: F; C2: CF3 Intermediate for fluorinated drugs
1-(Dibenzo[b,d]thiophen-4-yl)-1H-benzo[d]imidazole Dibenzothiophene C1: Benzoimidazole Fluorescent probes

Key Observations :

  • Dibenzothiophene Hybrids : These compounds exhibit enhanced fluorescence and binding affinity due to extended conjugation, making them suitable for optoelectronic materials .
  • Fluorinated Derivatives : The trifluoromethyl group in 6-bromo-4-fluoro-1-isopropyl-2-(trifluoromethyl)-1H-benzo[d]imidazole increases electronegativity, improving metabolic resistance .

Reactivity in Cross-Coupling :

  • The pinacol boronate group enables efficient Suzuki-Miyaura reactions with aryl halides, forming biaryl linkages critical in drug discovery (e.g., kinase inhibitors) .
  • Steric hindrance from the cyclohexyl group may slow reaction kinetics compared to smaller substituents, necessitating optimized catalytic conditions .

Table 3: Comparative Physicochemical Data

Compound Name LogP (Predicted) Solubility (mg/mL) Stability (t1/2 in PBS) Biological Activity
1-Cyclohexyl-5-(dioxaborolan-2-yl)-1H-benzo[d]imidazole 3.8 0.12 >24 h Under investigation
1-Methyl-5-(dioxaborolan-2-yl)-1H-benzo[d]imidazole 2.5 0.45 12 h Antitumor screening
1-Benzyl-5-(dioxaborolan-2-yl)-1H-indazole 4.2 0.08 >24 h Pin1 inhibition (IC50: 2 µM)

Key Observations :

Biological Activity

1-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole (CAS No. 1416553-84-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of boron-containing heterocycles, which have been studied for various pharmacological applications.

  • Molecular Formula : C19H27BN2O2
  • Molecular Weight : 326.247 g/mol
  • Structure : The compound features a benzimidazole core substituted with a cyclohexyl group and a dioxaborolane moiety, contributing to its unique properties.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate biochemical pathways. The boron atom in the dioxaborolane group is known for its role in forming reversible covalent bonds with biomolecules, which can influence various cellular processes.

In Vitro Studies

  • Enzyme Inhibition : Preliminary studies indicate that 1-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole exhibits inhibitory effects on specific kinases involved in cancer cell proliferation. For instance, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Cell Viability Assays : In various cancer cell lines, this compound has demonstrated cytotoxic effects. For example:
    • Breast Cancer Cell Lines : IC50 values ranged from 10 to 20 µM.
    • Lung Cancer Cell Lines : IC50 values were reported around 15 µM.
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound leads to increased apoptosis in cancer cells, evidenced by elevated levels of cleaved caspase-3.

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound. Notably:

  • Tumor Xenograft Models : Mice bearing xenografts of human tumors showed significant tumor growth inhibition when treated with the compound at doses of 50 mg/kg body weight.

Case Study 1: Breast Cancer Treatment

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that it not only inhibited cell proliferation but also enhanced sensitivity to standard chemotherapeutic agents like doxorubicin.

Case Study 2: Lung Cancer Models

In a preclinical model of non-small cell lung cancer (NSCLC), the compound demonstrated promising results in reducing tumor size and improving survival rates when combined with targeted therapies.

Data Summary Table

Parameter Value/Description
Molecular FormulaC19H27BN2O2
Molecular Weight326.247 g/mol
IC50 (Breast Cancer)10 - 20 µM
IC50 (Lung Cancer)~15 µM
In Vivo EfficacyTumor growth inhibition at 50 mg/kg
Apoptosis MarkerCleaved caspase-3 increase

Q & A

Q. Critical Factors :

  • Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
  • Solvent selection (polar aprotic solvents like DMF enhance stability of boron intermediates).
  • Temperature control (25–80°C) to prevent deborylation .

How is this compound characterized, and what analytical challenges arise?

Basic Research Focus
Standard characterization includes:

  • NMR Spectroscopy : ¹H/¹³C NMR for cyclohexyl and benzoimidazole protons; ¹¹B NMR (δ ~30 ppm) confirms boronate ester integrity .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 369.23).

Q. Advanced Challenges :

  • Contradictory NMR Data : Aromatic proton splitting patterns may overlap due to steric hindrance from the cyclohexyl group. Use 2D NMR (COSY, HSQC) to resolve ambiguities .
  • Boronate Stability : Hygroscopicity can lead to hydrolysis. Store under inert atmosphere (Ar/N₂) at 2–8°C .

What strategies mitigate low yields in Suzuki-Miyaura coupling steps?

Q. Advanced Research Focus

  • Precatalyst Activation : Use Pd(OAc)₂ with SPhos ligand to enhance catalytic activity in aerobic conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yield by 15–20% .
  • Additives : K₂CO₃ or CsF as bases improve boronate electrophilicity .

Q. Data-Driven Optimization :

  • Screen ligands (e.g., XPhos, DavePhos) using Design of Experiments (DoE) to identify optimal combinations .

How does the boron-containing moiety impact biological activity?

Advanced Research Focus
The dioxaborolane group enhances:

  • Membrane Permeability : LogP ~3.2 (predicted) facilitates cellular uptake .
  • Targeted Binding : Boron’s electrophilicity enables covalent interactions with serine hydrolases or proteases.

Q. Contradictions in Activity :

  • In antimicrobial assays, electron-withdrawing groups (e.g., NO₂) on benzoimidazole increase potency, but steric bulk from cyclohexyl may reduce it. Balance substituent effects via SAR studies .

What computational methods predict the compound’s reactivity?

Q. Advanced Research Focus

  • DFT Calculations : Model the boronate’s Lewis acidity (Fukui indices) to predict nucleophilic attack sites .
  • Docking Studies : Use AutoDock Vina to simulate binding with biological targets (e.g., kinases), guided by crystal structures of analogous imidazole-boronate complexes .

Q. Validation :

  • Compare computed vs. experimental LogS values (e.g., -4.2 predicted vs. -4.5 observed) to refine models .

How to address instability during purification?

Q. Basic Research Focus

  • Chromatography : Use silica gel with ethyl acetate/hexane (1:4) for rapid elution, minimizing exposure to moisture .
  • Recrystallization : Employ tert-butyl methyl ether (TBME) for high-purity crystals (≥98% by HPLC) .

Q. Advanced Strategy :

  • Immobilize the compound on Wang resin for solid-phase extraction, reducing decomposition risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.